4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-2-[(4-chlorophenyl)methoxy]-3-hydroxyisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O3/c24-16-7-5-15(6-8-16)14-30-27-22(28)20-4-2-1-3-19(20)21(23(27)29)13-26-18-11-9-17(25)10-12-18/h1-13,29H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKJNJNCCXZNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N(C2=O)OCC3=CC=C(C=C3)Cl)O)C=NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells.
- Case Study : A study published in a peer-reviewed journal demonstrated that this compound effectively induces apoptosis in cancer cells through the activation of specific apoptotic pathways . The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has shown that isoquinoline derivatives can possess antibacterial and antifungal properties.
- Data Table: Antimicrobial Activity
| Pathogen | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Candida albicans | 18 | 50 |
This table summarizes the effectiveness of the compound against various pathogens, indicating its potential as a therapeutic agent in treating infections .
Photophysical Properties
The photophysical characteristics of this compound make it a candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to absorb light at specific wavelengths can be harnessed for energy conversion technologies.
- Research Findings : Studies have shown that compounds with similar structures exhibit excellent charge transport properties and stability under operational conditions, which are crucial for the development of efficient OLEDs .
Dye Sensitization
The compound can also be explored as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its structural features allow it to effectively harvest sunlight and convert it into electrical energy.
Chemical Reactions Analysis
Reactivity of the Isoquinolinedione Core
The 1,3(2H,4H)-isoquinolinedione scaffold contains two amide-like carbonyl groups, enabling nucleophilic attack and ring-opening reactions under specific conditions:
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Hydrolysis : In acidic or basic media, the amide bonds may hydrolyze to form dicarboxylic acid derivatives. For example, treatment with aqueous HCl at elevated temperatures could yield 4-amino-2-hydroxyisoquinoline-1,3-dione intermediates .
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Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) may reduce the carbonyl groups to secondary alcohols, though steric hindrance from substituents could limit reactivity .
Substitution Reactions at Chlorine Atoms
Both the 4-chloroanilino and 4-chlorobenzyl groups contain aromatic chlorine atoms susceptible to nucleophilic aromatic substitution (NAS):
Transformations at the Methylene Linker
The (anilino)methylene group (-NH-CH₂-) exhibits reactivity typical of secondary amines and methylene bridges:
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Oxidation : Treatment with oxidizing agents (e.g., KMnO₄) could convert the methylene bridge to a ketone, forming 4-(4-chloroanilino)carbonyl derivatives .
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Condensation Reactions : The NH group may participate in Schiff base formation with aldehydes or ketones, yielding imine-linked derivatives .
Cleavage of the Benzyl Ether
The (4-chlorobenzyl)oxy group is prone to acid-catalyzed cleavage:
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Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl-oxygen bond, producing 2-hydroxy-1,3(2H,4H)-isoquinolinedione and 4-chlorotoluene as byproducts .
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Acidic Cleavage : Concentrated HI at reflux converts the ether to a hydroxyl group, generating 2-hydroxyisoquinolinedione and 4-chlorobenzyl iodide .
Metabolic Pathways
While direct metabolic data for this compound are unavailable, analogous chlorinated aromatic amines undergo hepatic transformations:
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N-Hydroxylation : Microsomal cytochrome P450 enzymes may oxidize the anilino NH group to N-hydroxy intermediates, which are potential genotoxicants .
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Dechlorination : Reductive dehalogenation in vivo could remove chlorine substituents, forming non-chlorinated metabolites .
Synthetic Routes
Key steps in synthesizing the compound likely include:
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Mannich Reaction : Condensation of 4-chloroaniline with formaldehyde and an isoquinolinedione precursor to form the methylene bridge .
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Benzylation : Alkylation of the 2-hydroxy group with 4-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃) .
Stability Considerations
Comparison with Similar Compounds
WAY-265497
WAY-265497 (4-[[(4-Hydroxy-5-propoxy-2-pyridinyl)methyl]amino]methylene-6-iodo-1,3(2H,4H)-isoquinolinedione) shares the isoquinolinedione core but differs in substituents:
- R1 : A pyridinyl-hydroxy-propoxy group.
- R2 : Iodo substitution at position 4.
- Activity : Potent CDK4 inhibitor (IC₅₀ = 12 nM) with high selectivity over CDK2 .
- Key Difference : The iodine atom in WAY-265497 may enhance hydrophobic binding, while the target compound’s chlorinated groups could prioritize metabolic stability over potency.
2-[(4-Chlorobenzyl)Oxy]-4-{[3-(Trifluoromethyl)Anilino]Methylene}-1,3(2H,4H)-Isoquinolinedione
- R1: 3-Trifluoromethylanilino vs. 4-chloroanilino in the target compound.
Quinoline and Quinolone Analogues
4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)Quinoline (4k)
3-(2-Aminoethyl)-2-(4-Chloroanilino)Quinazolin-4(3H)-One
- Core Structure: Quinazolinone.
- Substituents: 4-Chloroanilino and aminoethyl groups.
- Activity: Quinazolinones are known for kinase inhibition; the aminoethyl side chain may enhance cellular uptake compared to the target compound’s benzyloxy group .
Heterocyclic Compounds with Chlorinated Substituents
2-(4-Chloroanilino)-4-Phenyl-1,3-Thiazol-5-YlMethanone
- Core Structure : Thiazole.
- Substituents: 4-Chloroanilino and methoxyphenyl groups.
- Comparison: The thiazole ring’s smaller size may limit π-π stacking interactions compared to the isoquinolinedione core, but the methoxy group could improve solubility .
4-(4-Chloroanilino)-2H-Chromen-2-One
- Core Structure : Coumarin (chromen-2-one).
- Substituents: 4-Chloroanilino.
- Activity: Coumarins often exhibit anticoagulant or antioxidant effects, suggesting divergent biological roles compared to isoquinolinediones .
Structural and Functional Analysis
Substituent Effects
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step condensation reactions. For example, analogous isoquinoline derivatives are synthesized via refluxing intermediates in polar aprotic solvents (e.g., DMF or acetic acid) with catalysts like sodium acetate, followed by recrystallization for purification . Key optimization parameters include:
- Solvent selection : DMF-acetic acid mixtures improve solubility of aromatic intermediates .
- Temperature control : Reflux conditions (e.g., 2–3 hours) balance reaction completion and side-product minimization .
- Stoichiometry : Excess oxo-compounds (0.03 mol) drive condensation reactions to completion .
Table 1: Example reaction conditions and yields for analogous compounds:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | DMF/AcOH, 2 h reflux | 65–78 | |
| 2 | Chloroform/piperidine, 1.5 h reflux | 82 |
Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?
Answer:
- NMR : - and -NMR identify substituent patterns (e.g., chloroanilino methylene protons at δ 6.8–7.2 ppm) .
- X-ray crystallography : Resolves ambiguity in stereochemistry and confirms the isoquinoline core. For example, bond angles and torsional strain in related compounds are validated via single-crystal studies .
- HRMS : Validates molecular weight and halogen isotopic patterns (e.g., chlorine’s M+2 peak) .
Advanced: How can computational modeling predict reactivity or biological interactions?
Answer:
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Docking studies : Map interactions with biological targets (e.g., enzyme active sites) using software like AutoDock. For chlorinated analogs, chloro groups often enhance binding via hydrophobic interactions .
- MD simulations : Evaluate stability of ligand-target complexes over time, identifying critical residues for mutagenesis studies .
Advanced: How to resolve contradictions in reported biological activity data?
Answer: Contradictions often arise from assay variability or impurities. Methodological solutions include:
- Reproducibility checks : Validate purity via HPLC (≥95%) and control solvent effects (e.g., DMSO concentration in cell assays) .
- Dose-response curves : Establish EC/IC values across multiple replicates to confirm potency trends .
- Structural analogs : Compare activities of derivatives (e.g., 4-methoxy vs. 4-chloro substitutions) to isolate pharmacophores .
Advanced: What strategies mitigate challenges in regioselective functionalization?
Answer:
- Directing groups : Use temporary protecting groups (e.g., Boc) to steer electrophilic substitution to specific positions .
- Metal catalysis : Pd-mediated cross-coupling (Suzuki, Heck) enables selective aryl-aryl bond formation .
- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states in SNAr reactions at electron-deficient positions .
Basic: What are the key stability considerations for long-term storage?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the chloroaromatic system .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the isoquinoline ring .
- Temperature : –20°C for >6-month storage; room temperature for short-term use .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Synthesize analogs with varied substituents (e.g., 4-Cl → 4-F, 4-OCH) to assess electronic effects .
- Scaffold hopping : Replace the isoquinoline core with quinazoline or phthalazine to probe steric tolerance .
- Pharmacokinetic profiling : Measure logP (e.g., shake-flask method) to correlate lipophilicity with cellular uptake .
Basic: What safety protocols are essential during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
